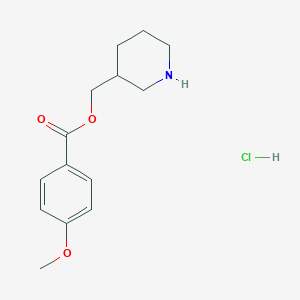

3-Piperidinylmethyl 4-methoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

piperidin-3-ylmethyl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-13-6-4-12(5-7-13)14(16)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXWTINGXQAWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride involves several steps. One common method includes the reaction of piperidine with 4-methoxybenzoic acid in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .

Chemical Reactions Analysis

3-Piperidinylmethyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Therapeutic Applications

1.1. Cancer Treatment

3-Piperidinylmethyl 4-methoxybenzoate hydrochloride has shown promise in cancer therapy due to its ability to modulate serotonin receptors, particularly the 5-HT3 receptor. Selective antagonists at these receptors have been instrumental in preventing chemotherapy-induced nausea and vomiting, thereby improving patient compliance and quality of life during cancer treatment . The compound's mechanism involves blocking serotonin's action at the receptor sites, which is crucial during chemotherapy sessions.

1.2. Neurological Disorders

Research indicates that compounds similar to this compound may play a role in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. These compounds are being investigated for their ability to enhance synaptic plasticity and improve cognitive functions through modulation of neurotransmitter systems .

1.3. Pain Management

The analgesic properties of serotonin receptor modulators suggest potential applications in pain management. By targeting specific serotonin receptors, these compounds can alter pain perception pathways, offering new avenues for chronic pain therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares 3-piperidinylmethyl 4-methoxybenzoate hydrochloride with key analogs:

Metabolic and Enzymatic Interactions

- 4-Methoxybenzoate Metabolism : The 4-methoxybenzoate moiety in the target compound is metabolized by microbial enzymes such as 4-methoxybenzoate O-demethylase , which demethylates the group to form 4-hydroxybenzoate. This pathway is observed in Pseudomonas and Arthrobacter species .

- Impact of Substituents: Analogs with chloro or ethyl groups (e.g., 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl) may resist enzymatic degradation due to steric hindrance or electron-withdrawing effects .

Thermal and Stability Profiles

- Thermal Behavior : Lanthanide complexes of 4-methoxybenzoate exhibit thermal decomposition patterns dependent on carboxylate coordination (bidentate vs. ionic). The hydrochloride salt in the target compound likely decomposes at lower temperatures due to ionic interactions .

- Crystalline Structure : Piperidine hydrochloride derivatives often form stable crystalline powders, as seen in analogs like 4-(Diphenylmethoxy)piperidine hydrochloride .

Key Research Findings

Solubility Advantage : Hydrochloride salts of piperidine derivatives exhibit significantly higher solubility in aqueous media compared to free bases, enhancing pharmacological utility .

Structural Isomerism : Positional changes (e.g., 3- vs. 4-methoxybenzoate) alter electronic properties and binding affinities, as demonstrated in methyl ester analogs .

Biological Activity

3-Piperidinylmethyl 4-methoxybenzoate hydrochloride, with the chemical formula C₁₄H₂₀ClNO₃ and a molecular weight of 285.77 g/mol, is a compound that has attracted significant research interest due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in biochemical and pharmacological contexts. The compound has been investigated for its effects on cellular processes and its potential in drug development.

The compound's mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including:

- Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors.

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Cytotoxicity : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities showed IC50 values below 4 µM against human colon cancer cells (HCT116 and HT29) .

- Pharmacological Properties : A study on multitarget-directed ligands (MTDLs) revealed that compounds within the same structural family demonstrated promising results in modulating multiple biological pathways, suggesting that this compound could be effective in treating complex diseases .

Case Studies

- Anticancer Activity : In a series of experiments, derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that certain modifications to the piperidine ring enhanced cytotoxicity significantly, pointing toward the importance of structural optimization in drug design .

- Neuropharmacological Effects : Another study focused on the compound's interaction with serotonin receptors, suggesting potential applications in treating mood disorders. The binding affinity and efficacy were measured through radiolabeled ligand binding assays, revealing that modifications could enhance receptor selectivity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Q & A

Basic: What analytical methods are recommended for characterizing 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride?

To ensure structural and purity validation, employ:

- HPLC : Monitor reaction completion and purity (e.g., 83.6% yield conditions in synthesis protocols) .

- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C analysis of piperidinyl and benzoate moieties.

- Melting point determination : Use decomposition range (175–180°C) as a preliminary purity indicator .

- Elemental analysis : Verify empirical formula consistency (CHNO·HCl) .

- Mass spectrometry (ESI-TOF) : Validate molecular weight and fragmentation patterns.

Advanced: How can synthesis yield be optimized under varying catalytic conditions?

Optimization strategies include:

- Temperature control : Maintain 115–120°C for nucleophilic substitution reactions .

- Catalyst screening : Test phase-transfer catalysts or bases (e.g., KCO) for esterification steps .

- Molar ratio adjustments : Use Design of Experiments (DoE) to balance stoichiometry of piperidine derivatives and benzoyl intermediates.

- Solvent selection : Polar aprotic solvents (e.g., amyl acetate) improve reaction efficiency .

Basic: What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of particulate matter .

- Spill management : Neutralize with inert absorbents and dispose per hazardous waste regulations .

- Storage : Airtight containers in cool, dry conditions away from oxidizers .

Advanced: How to resolve solubility discrepancies across solvent systems?

Methodological approaches:

- Solvent polarity screening : Test water, DMSO, ethanol, and chloroform to map solubility gradients .

- Shake-flask method : Quantify saturation points at controlled temperatures (25–37°C).

- HPLC validation : Compare solubility-derived purity against reference standards .

- Data reconciliation : Cross-reference with literature (e.g., 1.3–1.4 g/cm³ density ).

Advanced: What computational models predict biological target interactions?

- Molecular docking : Simulate binding affinities with enzymes/receptors using software like AutoDock .

- QSAR studies : Correlate structural features (e.g., methoxy group positioning) with activity trends.

- Validation : Pair predictions with in vitro assays (e.g., enzymatic inhibition ).

Basic: How should stability studies be designed to assess thermal degradation?

- Accelerated testing : Expose samples to 40–60°C for 4–8 weeks .

- Analytical monitoring : Use HPLC to track degradation products and DSC to identify polymorphic transitions .

- Humidity control : Assess hygroscopicity at 60–75% relative humidity.

Advanced: How to address conflicting acute toxicity thresholds in preclinical models?

- Standardization : Use OECD guidelines for LD testing in rodent models.

- Dose-response curves : Compare data from intraperitoneal vs. oral administration .

- Methodological audit : Re-evaluate solvent carriers (e.g., saline vs. DMSO) impacting bioavailability .

Advanced: What experimental controls are critical for enzymatic inhibition assays?

- Positive controls : Use known inhibitors (e.g., kinase inhibitors for phosphorylation assays).

- Negative controls : Include solvent-only and enzyme-free samples.

- Replicate design : Triplicate measurements to account for pipetting variability .

- Temperature stabilization : Maintain 37°C (±0.5°C) for kinetic consistency .

Basic: What are the ecological implications of improper disposal?

- Biodegradation testing : Assess soil mobility and aquatic toxicity per OECD 301/302 guidelines .

- Bioaccumulation potential : Model logP values to predict environmental persistence .

Advanced: How to validate polymorphic forms using thermal analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.